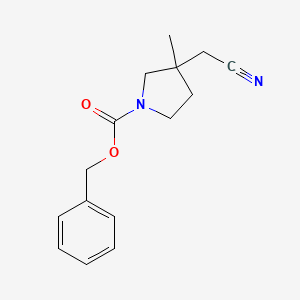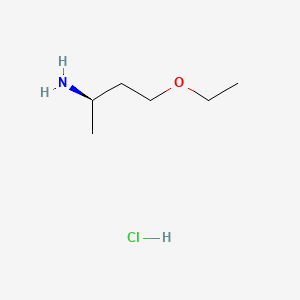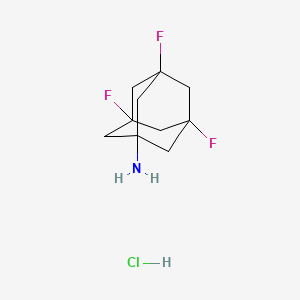![molecular formula C21H27N3O2 B15299153 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[211]hexane-1-carboxamide is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and an oxabicyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine or through the reductive amination of 1,5-diketones.
Oxabicyclohexane Carboxamide Formation: The oxabicyclohexane structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by functional group transformations to introduce the carboxamide group.
Coupling Reactions: The final step involves coupling the indole moiety with the piperidine ring and the oxabicyclohexane carboxamide group using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels.
Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide: can be compared with other indole-containing compounds, piperidine derivatives, and oxabicyclohexane carboxamides.
Uniqueness
Structural Uniqueness: The combination of an indole moiety, a piperidine ring, and an oxabicyclohexane carboxamide group is unique and may confer distinct chemical and biological properties.
Functional Uniqueness:
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c25-20(21-11-15(12-21)14-26-21)23-17-6-9-24(10-7-17)8-5-16-13-22-19-4-2-1-3-18(16)19/h1-4,13,15,17,22H,5-12,14H2,(H,23,25) |
InChI Key |
ZCLIAHBPWQVAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C23CC(C2)CO3)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)
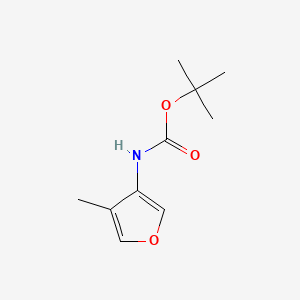
![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
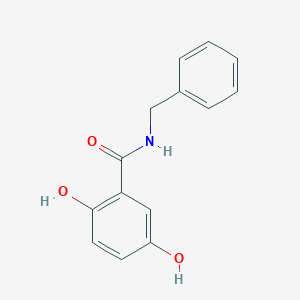
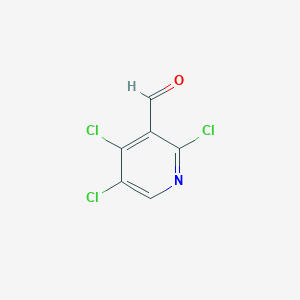
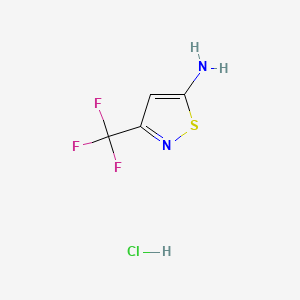
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)

